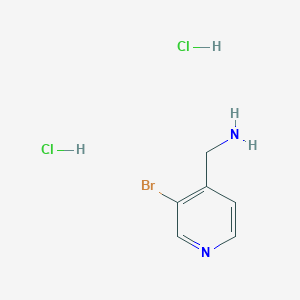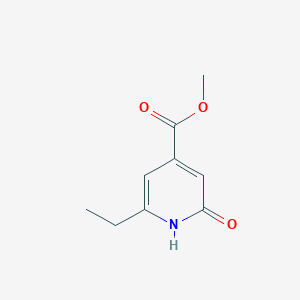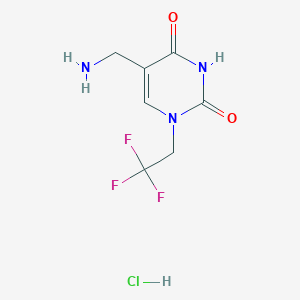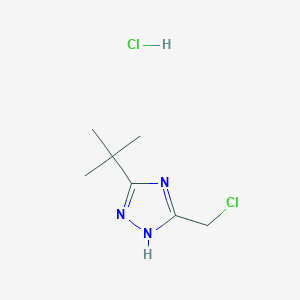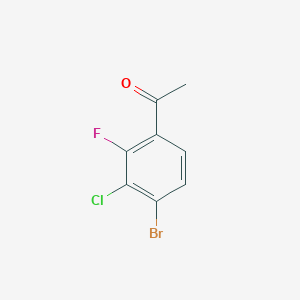
4?-Bromo-3?-chloro-2?-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4?-Bromo-3?-chloro-2?-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO It is a substituted acetophenone derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4?-Bromo-3?-chloro-2?-fluoroacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromo-3-chloro-2-fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4?-Bromo-3?-chloro-2?-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are used for oxidation reactions.
Major Products:
Substitution: Products include derivatives with different substituents replacing the halogen atoms.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or other oxidized forms.
Scientific Research Applications
4?-Bromo-3?-chloro-2?-fluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the manufacture of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4?-Bromo-3?-chloro-2?-fluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
- 4-Fluorophenacyl bromide
Comparison: 4?-Bromo-3?-chloro-2?-fluoroacetophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of multiple halogen atoms can also enhance its stability and resistance to metabolic degradation, which is advantageous in certain applications.
Properties
IUPAC Name |
1-(4-bromo-3-chloro-2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUBIYTWBBUAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Br)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)
![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)
![tert-Butyl 5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1382564.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)
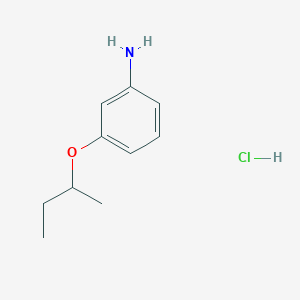
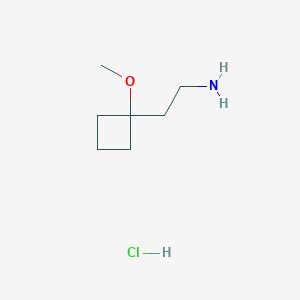
![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)
